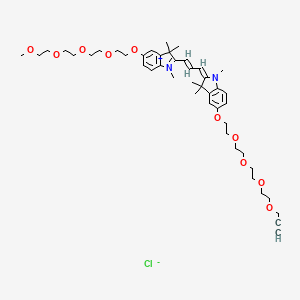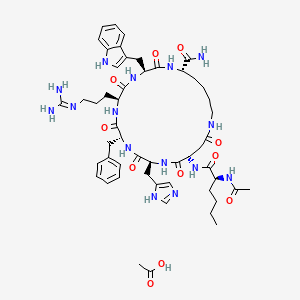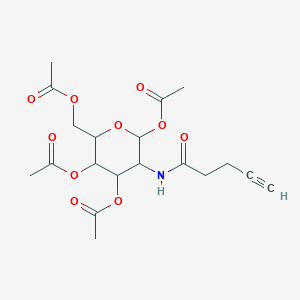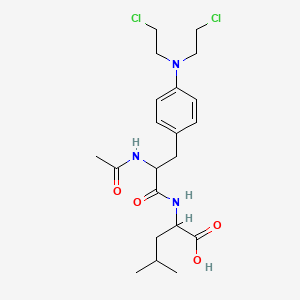
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm and an alkyne group, which enables copper-catalyzed Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Atom Transfer Radical Polymerization
The use of polyethylene (PE) and polyethylene-block-poly(ethylene glycol) (PE-PEG) grafted with tetraethyldiethylenetriamine (TEDETA) as supports for copper bromide-mediated atom transfer radical polymerization (ATRP) demonstrates the importance of chain length and poly(ethylene glycol) (PEG) spacers in catalytic activity and control of polymerization (Shen & Zhu, 2001).
Crosslinking of Electrolytes
Research on poly(ethylene glycol) containing terminal azide groups (PEG-N3), synthesized by reacting poly(ethylene glycol diglycidyl ether) (PEGDGE) with NaN3, and its application in solid-state dye-sensitized solar cells, highlights the significance of crosslinking under UV irradiation to enhance electrolyte mechanical properties (Koh, Koh, Park & Kim, 2010).
Emission Properties of Diblock Copolymers
The study of a new block copolymer of poly(ethylene glycol) (PEG) and poly(1,4-(1-H-1,2,3-triazolylene)methylene), prepared by copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), revealed fluorescence emission properties, demonstrating the tunability of optical properties without changing the chromophore (Yang, Mori & Hashidzume, 2019).
Synthesis of N-methylated Cyclic Peptides
The synthesis of N-methylated cyclic peptides, which combines N-methylation and peptide cyclization, showcases the modulation of physicochemical properties of peptides, conferring properties like metabolic stability and membrane permeability (Chatterjee, Laufer & Kessler, 2012).
properties
Molecular Formula |
C45H65ClN2O10 |
|---|---|
Molecular Weight |
829.47 |
IUPAC Name |
(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
InChI Key |
QMLMWDKHWJAZGQ-ZPKNMNKASA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)
